Product packaging for 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine(Cat. No.:CAS No. 1367699-23-7)

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

Katalognummer: B1375925
CAS-Nummer: 1367699-23-7
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: OOFRPEDNTOJVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine (CAS 1367699-23-7) is a high-purity chemical building block with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a morpholine ring system linked to a 3,5-dimethyl-1H-pyrazole group, a structural motif of significant interest in medicinal chemistry and drug discovery. Compounds incorporating pyrazole and morpholine substructures are frequently investigated as kinase inhibitors . Research into structurally similar molecules has shown potential in targeting pathways relevant to oncology and neurodegenerative diseases . For instance, certain pyrazole-containing derivatives have demonstrated potent inhibitory activity against protein kinases such as the fibroblast growth factor receptor (FGFR) and have exhibited cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) carcinomas . Furthermore, patent literature indicates that analogs of this chemical class are explored for the development of therapeutics for conditions like obesity, viral infections, Alzheimer's disease, and Parkinson's disease . The molecular structure of related compounds has been characterized using techniques like single-crystal X-ray analysis and Density Functional Theory (DFT) calculations, which can provide insights into chemical reactivity, as indicated by properties like the HOMO-LUMO energy gap . This product is intended for research purposes as a key synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B1375925 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine CAS No. 1367699-23-7

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-9(7(2)12-11-6)8-5-13-4-3-10-8/h8,10H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFRPEDNTOJVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic route to 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves a nucleophilic substitution or coupling reaction between 3,5-dimethylpyrazole and morpholine or its derivatives under basic conditions. The reaction mechanism generally proceeds via the activation of the pyrazole ring or a suitable intermediate to facilitate substitution at the 4-position of the pyrazole ring with the morpholine moiety.

Typical Reaction Conditions

  • Starting Materials: 3,5-dimethyl-1H-pyrazole and morpholine.
  • Base Catalysts: Sodium hydride (NaH), potassium carbonate (K2CO3), or other mild bases.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Elevated temperatures typically in the range of 80–100°C.
  • Reaction Time: Several hours of stirring to ensure completion.

This method allows for efficient coupling with good yields and purity, suitable for both laboratory synthesis and scale-up processes.

Example Procedure

Step Reagents/Conditions Description
1 3,5-Dimethylpyrazole + Morpholine Mixed in DMF or THF solvent
2 Base (NaH or K2CO3) Added to deprotonate and activate
3 Heating at 80-100°C Stirred for several hours
4 Workup and purification Isolation of product by extraction and crystallization

Industrial Production Methods

Industrial synthesis of this compound generally follows the same synthetic principles as laboratory methods but incorporates process intensification techniques:

These approaches enable efficient large-scale production with consistent quality control.

Related Synthetic Insights from Pyrazole Chemistry

While direct detailed protocols specific to this compound are limited, broader pyrazole derivative syntheses provide relevant mechanistic and procedural insights:

  • Pyrazole rings are commonly synthesized via cyclocondensation reactions between hydrazines and α,β-unsaturated ketones or esters, followed by oxidation steps to aromatize the ring.
  • Alkylation or substitution reactions on pyrazole derivatives often use strong bases and polar aprotic solvents to achieve regioselectivity and high yields.
  • Catalysts such as copper triflate and ionic liquids have been employed in related pyrazole syntheses, enhancing reaction efficiency and selectivity.

These principles underpin the preparation of substituted pyrazole-morpholine compounds and inform optimization strategies.

Comparative Analysis of Synthetic Methods

Aspect Laboratory Synthesis Industrial Synthesis
Scale Milligram to gram scale Kilogram to ton scale
Reaction Setup Batch reactors Continuous flow or large batch reactors
Solvent Use DMF, THF, ethanol Optimized solvent systems for cost & safety
Base Catalysts Sodium hydride, potassium carbonate Same, with industrial-grade reagents
Reaction Time Several hours Optimized for shorter cycle times
Purification Chromatography, recrystallization Crystallization, filtration, distillation
Yield Moderate to high (variable) High, with process optimization

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Nucleophilic substitution 3,5-Dimethylpyrazole + Morpholine Base (NaH/K2CO3), DMF/THF, 80-100°C Straightforward, good yields Requires careful temperature control
Cyclocondensation (pyrazole synthesis) Hydrazines + α,β-unsaturated ketones Catalysts (Cu triflate), ionic liquids High regioselectivity, catalyst reuse More steps, requires oxidation
Industrial continuous flow Same as lab-scale Optimized flow conditions Scalable, efficient, safer Requires specialized equipment

Research Findings and Notes

  • The morpholine ring provides a sp³-rich scaffold that enhances solubility and bioavailability in drug-like molecules.
  • The 3,5-dimethyl substitution on the pyrazole ring influences the electronic properties and steric profile, affecting reactivity during coupling.
  • Reaction optimization often focuses on balancing temperature and base strength to avoid side reactions and maximize product purity.
  • Continuous flow methods enable better control over reaction parameters and improve reproducibility at scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the morpholine ring.

    Substitution: Halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antimicrobial Activity
    • Case Study: Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
    • Mechanism of Action: The compound's interaction with bacterial enzymes may disrupt essential metabolic processes, leading to cell death.
  • Anticancer Potential
    • Investigation: Studies have explored the efficacy of this compound in targeting specific cancer cell lines. Its ability to modulate enzyme activity involved in cancer progression suggests a promising role in cancer therapeutics.
    • Target Interaction: The compound may bind to receptors or enzymes that are overexpressed in cancer cells, inhibiting their function and slowing tumor growth.
  • Drug Development
    • Application: The compound serves as a scaffold for synthesizing new drug candidates aimed at specific biological targets. Its structural features allow for modifications that can enhance bioactivity and selectivity.
    • Example: Analogues of this compound are being designed to improve pharmacokinetic properties while maintaining therapeutic efficacy.

Material Science Applications

  • Polymer Development
    • Utilization: this compound is used as a building block in the synthesis of novel polymers with unique properties such as enhanced thermal stability and chemical resistance.
    • Research Findings: Studies have indicated that incorporating this compound into polymer matrices can improve mechanical properties and functionality.
  • Coatings and Adhesives
    • Development: The compound has potential applications in formulating advanced coatings and adhesives that require specific adhesion properties and durability under varying environmental conditions.
    • Performance Analysis: Testing has shown that coatings formulated with this compound exhibit superior performance compared to traditional formulations.

Chemical Synthesis Applications

  • Building Block in Organic Synthesis
    • Role: this compound is utilized as a versatile intermediate in the synthesis of more complex organic molecules.
    • Synthetic Routes:
      • The synthesis typically involves the reaction of morpholine with 3,5-dimethylpyrazole under basic conditions (e.g., using sodium hydride) at elevated temperatures (80–100°C) to yield the desired product.
  • Reactivity Studies
    • Chemical Reactions: The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for exploring new synthetic pathways.
    • Example Reactions:
      • Oxidation with hydrogen peroxide produces oxidized derivatives.
      • Reduction using lithium aluminum hydride yields reduced forms of the morpholine ring.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine with related compounds based on structural features and functional groups:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Complexity
This compound Pyrazole + morpholine 3,5-dimethyl, morpholine Moderate
1-Methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid Pyrazole + morpholine + carboxylic acid Carboxylic acid, carbamoyl, propyl linker High
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrazole + tetrazole + coumarin + pyrimidinone Tetrazole, coumarin, phenyl, oxo groups Very high
Example Compounds 51–53 (from EP Application) Pyrazolo-pyridine + morpholine Bromo, fluoro, indazolyl, oxadiazolone High

Key Observations :

  • The target compound is structurally simpler than derivatives like 4i or the patent examples, which incorporate multiple fused rings (e.g., coumarin, tetrazole) .

Physicochemical Properties

  • Solubility: The morpholine moiety in this compound likely confers moderate solubility in polar organic solvents (e.g., DMSO, methanol), while methyl groups reduce water solubility compared to unmethylated analogs. In contrast, the carboxylic acid derivative () would exhibit higher aqueous solubility due to its ionizable group .
  • Stability : The morpholine’s ether linkage is less prone to hydrolysis than ester or amide groups in compounds like 4i , making the target compound more stable under physiological conditions .

Crystallographic and Analytical Data

  • The SHELX program suite () is widely used for crystallographic refinement.

Biologische Aktivität

3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the molecular formula C11H19N3OC_{11}H_{19}N_{3}O, featuring a morpholine ring linked to a pyrazole moiety. The unique structural attributes contribute to its potential interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, it demonstrated moderate activity with minimum inhibitory concentrations (MIC) around 250 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of several cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer). The half-maximal cytotoxic concentration (CC50) values were promising, indicating that it may serve as a potential therapeutic agent in cancer treatment .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways. This interaction can lead to reduced cell viability in cancer cells and inhibition of microbial growth .

Synthesis Methods

Several synthesis methods have been reported for this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving morpholine and appropriate pyrazole derivatives.
  • Substitution Reactions : Various substitution methods allow for the introduction of different functional groups to enhance biological activity .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was found to be effective against multiple strains of bacteria and fungi. Its performance was compared with standard antibiotics, showing comparable or superior efficacy in certain cases .

Case Study 2: Anticancer Activity
A recent investigation involved testing the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it significantly inhibited cell growth in HT29 cells with an IC50 value of approximately 58 µM, demonstrating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholineEthyl group instead of methylDifferent alkyl substitution impacts solubility
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylmorpholinePhenyl group substitutionPotentially different biological activities
4-(3,5-Dimethylpyrazolyl)morpholineNo nitrogen in adjacent positionAltered reactivity profile

The table above illustrates how structural variations influence the biological activity and solubility profiles of related compounds.

Q & A

Q. What criteria validate the purity of this compound in pharmacological studies?

  • Methodological Answer :
  • Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values.
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvates. ’s safety data sheets emphasize eliminating genotoxic impurities (e.g., alkylating agents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.